7,7'-双(4-溴苯甲酰)异吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

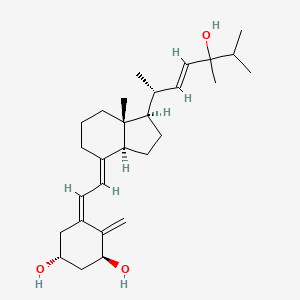

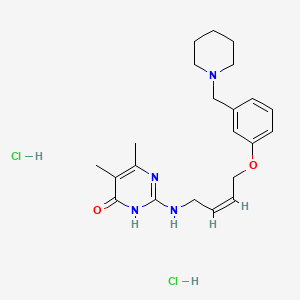

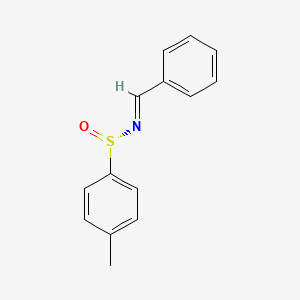

The synthesis of isoindigo derivatives, including 7,7'-Bis(4-bromobenzoyl) Isoindigo, involves strategies that enable the incorporation of electron-withdrawing or donating groups to modify the electronic properties of the compound. A common approach for synthesizing such derivatives involves bromination reactions that introduce bromo groups, which can further participate in cross-coupling reactions to introduce various functional groups. While specific synthesis routes for 7,7'-Bis(4-bromobenzoyl) Isoindigo are not detailed in the literature provided, the synthesis of related bisbenzothiadiazole and bromobenzo derivatives highlights the general methodologies employed in creating these complex organic structures, involving steps such as halogenation, arylation, and palladium-catalyzed cross-coupling reactions (Anant, Lucas, & Jacob, 2008).

Molecular Structure Analysis

The molecular structure of isoindigo derivatives is characterized by the presence of a conjugated system, which is essential for their electronic properties. The introduction of bromo groups and other substituents influences the molecular geometry and electronic distribution, affecting the compound's reactivity and its physical and chemical properties. X-ray crystallography and computational methods such as ab initio calculations are commonly used to study these structures, providing insights into the effects of substitution on the compound's stability and reactivity (Chmovzh et al., 2023).

Chemical Reactions and Properties

Isoindigo derivatives undergo various chemical reactions, including nucleophilic aromatic substitution (SNAr), cross-coupling reactions, and halogenation. The presence of bromo groups makes them suitable for further functionalization through reactions such as Suzuki-Miyaura cross-coupling, enabling the synthesis of a wide range of derivatives with tailored electronic properties. These reactions are crucial for modifying the compound for specific applications, such as in organic electronics or photovoltaic materials (Chmovzh et al., 2022).

科学研究应用

有机电子学和光伏

- 包括与7,7'-双(4-溴苯甲酰)异吲哚相关的异吲哚衍生物已被广泛研究,因其优异的电子受体性质而在有机电子学中得到应用。这些化合物对于有机光伏(OPV)器件的高性能共轭聚合物的开发至关重要,通过分子工程提供了提高功率转换效率的途径(Yang et al., 2014)。同样,将异吲哚单元纳入给受体型聚合物中已被证明可以显著改善光电特性,使其适用于有机场效应晶体管(OFETs)和OPVs (Gu et al., 2018)。

聚合物合成

- 对异吲哚的结构修饰,包括溴化反应,已被探索用于合成具有良好性质的新型聚合材料,如增强的热稳定性和电致色变行为。这些材料在各种应用中展现出潜力,包括柔性电子产品和近红外显示器(Run-xiong, 2009)。

材料化学

- 对异吲哚及其衍生物的研究,包括7,7'-双(4-溴苯甲酰)异吲哚,显示出它们在材料化学中的多功能性。这些化合物用于染料、传感器的制备,以及作为锂离子电池中的组分。它们独特的电子性质促进了用于OFET和OLED技术的先进材料的开发。此外,基于异吲哚的聚合物已被研究用于光热癌症治疗的潜力,突显了这些分子在材料科学中的广泛应用(Bogdanov & Mironov, 2021)。

属性

IUPAC Name |

7-(4-bromobenzoyl)-3-[7-(4-bromobenzoyl)-2-hydroxy-1H-indol-3-yl]indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H16Br2N2O4/c31-17-11-7-15(8-12-17)27(35)21-5-1-3-19-23(29(37)33-25(19)21)24-20-4-2-6-22(26(20)34-30(24)38)28(36)16-9-13-18(32)14-10-16/h1-14,33,37H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRUTQTTYUEFHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)N=C2C(=C1)C(=O)C3=CC=C(C=C3)Br)C4=C(NC5=C4C=CC=C5C(=O)C6=CC=C(C=C6)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H16Br2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

628.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,7'-Bis(4-bromobenzoyl) Isoindigo | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,4R,5R)-4-(hydroxymethyl)-6-oxa-3-azabicyclo[3.1.0]hexan-2-one](/img/no-structure.png)

![[(2R)-2,8-Dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate](/img/structure/B1147352.png)